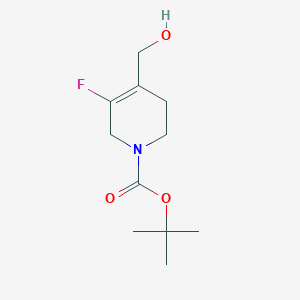

tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate

CAS No.: 1237526-40-7

Cat. No.: VC2720954

Molecular Formula: C11H18FNO3

Molecular Weight: 231.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1237526-40-7 |

|---|---|

| Molecular Formula | C11H18FNO3 |

| Molecular Weight | 231.26 g/mol |

| IUPAC Name | tert-butyl 5-fluoro-4-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate |

| Standard InChI | InChI=1S/C11H18FNO3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h14H,4-7H2,1-3H3 |

| Standard InChI Key | WXALFFNXYAHRTQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(=C(C1)F)CO |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(=C(C1)F)CO |

Introduction

tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate is a synthetic organic compound belonging to the dihydropyridine class. It is characterized by the presence of a tert-butyl group, a fluorine atom, and a hydroxymethyl group attached to a dihydropyridine ring. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as a precursor or intermediate in the synthesis of pharmaceuticals.

Synthesis and Preparation Methods

The synthesis of tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. These include the condensation of appropriate aldehydes with ammonia or primary amines, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production:

-

Industrial production may involve large-scale batch or continuous flow processes.

-

Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient synthesis.

Chemical Reactions and Transformations

tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions:

-

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

-

Reduction: The compound can be reduced to modify the dihydropyridine ring or other functional groups.

-

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Table: Common Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxymethyl to aldehyde/carboxylic acid | Potassium permanganate |

| Reduction | Modification of functional groups | Lithium aluminum hydride |

| Substitution | Fluorine substitution with nucleophiles | Amines, thiols |

Biological Activity and Applications

Dihydropyridine derivatives, including tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate, are known for their potential biological activities. These compounds often interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom and the hydroxymethyl group can enhance binding affinity and selectivity towards these targets.

Antiviral Activity:

-

Research indicates that similar pyridine derivatives exhibit significant antiviral properties, particularly against HIV-1 integrase.

Comparison with Similar Compounds

Similar compounds to tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate include other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds share a common dihydropyridine core but differ in their substituents, which influence their pharmacological properties.

Table: Comparison of Similar Compounds

| Compound | Substituents | Pharmacological Properties |

|---|---|---|

| Nifedipine | Methyl ester, ortho-nitrophenyl | Calcium channel blocker |

| Amlodipine | Benzyl ester, ortho-nitrophenyl | Calcium channel blocker |

| Felodipine | Ethyl ester, ortho-nitrophenyl | Calcium channel blocker |

| tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate | tert-Butyl, fluorine, hydroxymethyl | Potential antiviral and pharmacological applications |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume